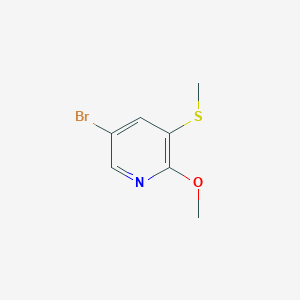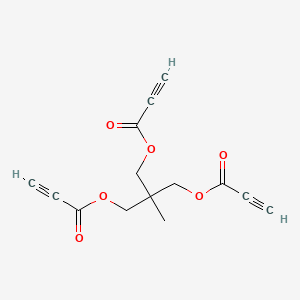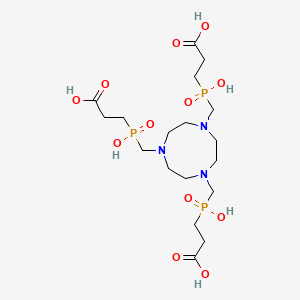![molecular formula C16H21N3 B6358888 Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine CAS No. 959958-26-0](/img/structure/B6358888.png)
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine, also known as BMEA, is an organic amine compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, making it a valuable tool in the lab.
Wissenschaftliche Forschungsanwendungen
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as pyridinium salts and heterocyclic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of pyridines and quinolines. This compound has also been used as a ligand in the synthesis of coordination complexes.
Wirkmechanismus
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine acts as a weak base, and its mechanism of action is based on its ability to donate a proton to a nucleophile. This proton donation leads to the formation of a new bond, which can then be used to form a variety of products. This compound is also capable of forming hydrogen bonds with other molecules, which can affect the reactivity of the compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and it has been used to treat oxidative stress in cells. It has also been used to inhibit the growth of certain types of bacteria, and it has been found to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. It is also non-toxic and has a low cost. However, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine. It could be used to synthesize more complex compounds, such as heterocyclic compounds. It could also be used in the synthesis of coordination complexes, which could be used for a variety of applications. Additionally, it could be used to further research its biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.
Synthesemethoden
Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine can be synthesized in a two-step process, beginning with the reaction of 2-amino-6-methylpyridine with ethyl chloride. This reaction produces N-ethyl-2-amino-6-methylpyridine, which is then reacted with anhydrous ammonia to form this compound. The reaction is carried out in a polar solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
2-(6-methylpyridin-2-yl)-N-[2-(6-methylpyridin-2-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-13-5-3-7-15(18-13)9-11-17-12-10-16-8-4-6-14(2)19-16/h3-8,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRBLVMEWGRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNCCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)










![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

